molecular formula C5H7Cl2NS B1430130 (3-Chlorothiophen-2-yl)methanamine hydrochloride CAS No. 643088-03-3

(3-Chlorothiophen-2-yl)methanamine hydrochloride

Cat. No. B1430130
M. Wt: 184.09 g/mol
InChI Key: IKZZDRHBGIXWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Chlorothiophen-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C5H7Cl2NS . It has a molecular weight of 184.09 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

“(3-Chlorothiophen-2-yl)methanamine hydrochloride” has a boiling point of approximately 219.5±25.0 °C . The compound is a liquid at room temperature .

Safety And Hazards

The compound is labeled with the signal word “Danger” and is identified as corrosive . The hazard statements associated with it are H302+H312+H332, H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statement P280 advises wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

(3-chlorothiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZZDRHBGIXWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorothiophen-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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